REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[NH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[NH2:11]>>[C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[N:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[N:11]=1)([CH3:9])([CH3:8])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described for preparation 7, as a solid in 99% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |